Phosphine oxide

Electrosynthesis Phosphorus Chemistry Reactive Intermediate Stability

Phosphine oxide (CAS 13840-40-9), with the formula H₃PO and a molecular weight of 49.9970, is the parent compound of the organophosphine oxide class. Unlike its stable tertiary analogs like triphenylphosphine oxide, H₃PO is a highly reactive, transient intermediate of phosphorus in the oxidation state -1, primarily generated in situ for research purposes.

Molecular Formula C14H17N5O3S
Molecular Weight 47.981 g/mol
CAS No. 13840-40-9
Cat. No. B227822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphine oxide
CAS13840-40-9
SynonymsPHOSPHINEOXIDE
Molecular FormulaC14H17N5O3S
Molecular Weight47.981 g/mol
Structural Identifiers
SMILESO=P
InChIInChI=1S/HOP/c1-2/h2H
InChIKeyAUONHKJOIZSQGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphine Oxide (CAS 13840-40-9) H₃PO: Specifications and Scientific Profile for Procurement of Reactive Phosphorus Intermediates


Phosphine oxide (CAS 13840-40-9), with the formula H₃PO and a molecular weight of 49.9970, is the parent compound of the organophosphine oxide class. Unlike its stable tertiary analogs like triphenylphosphine oxide, H₃PO is a highly reactive, transient intermediate of phosphorus in the oxidation state -1, primarily generated in situ for research purposes [1]. It is characterized by a short, polar phosphorus-oxygen bond and serves as a crucial building block for synthesizing novel secondary phosphine oxides and coordination complexes directly from elemental white phosphorus, bypassing traditional, multi-step synthetic routes [2].

Why Substituting H₃PO (CAS 13840-40-9) with Stable Organophosphine Oxides Is Not Feasible in Fundamental Phosphorus Chemistry Research


Generic substitution is not possible due to the fundamentally different chemical behavior of the parent phosphine oxide (H₃PO) compared to its stable, tertiary analogs (R₃PO). Unlike triphenylphosphine oxide (TPPO), which possesses stable hydrocarbon substituents, H₃PO's phosphorus-hydrogen (P-H) bonds underpin its unique reactivity profile. It acts not as an end product but as a reactive synthon that spontaneously disproportionates or undergoes tautomerization to phosphinous acid (H₂POH) [1]. Computational studies have shown that H₃PO forms fundamentally different hydrogen-bond (HB) complexes than trimethylphosphine oxide (TMPO), with distinct acceptor properties that render direct substitution in coordination chemistry or synthetic methodology invalid [2].

Quantitative Differentiation of H₃PO (CAS 13840-40-9) for Procurement: Evidence of Reactivity, Stability, and Electronic Properties


In-Situ Electrochemical Generation and Solution Stability Half-Life of H₃PO vs. Alternative Phosphine Precursors

H₃PO is generated electrochemically and characterized in solution, providing a direct, trappable intermediate. Its quantified solution half-life provides a key parameter for experimental design, differentiating it from more stable but less reactive phosphine (PH₃) or hypophosphorous acid (H₃PO₂). The electrochemical generation method achieves a conversion of 68.8% to H₃PO from white phosphorus in a single cell, with the product mixture containing only 15.1% PH₃ and 16.1% H₃PO₂ [1]. The decomposition half-life of H₃PO at room temperature is 345 minutes, defining the window for its utilization [1].

Electrosynthesis Phosphorus Chemistry Reactive Intermediate Stability

One-Pot Synthesis of Secondary Phosphine Oxides from White Phosphorus via H₃PO vs. Conventional Multistep Methods

H₃PO enables a one-pot, two-step synthesis of secondary phosphine oxides directly from elemental white phosphorus (P₄) and cyclic ketones, bypassing the traditional multi-step routes involving chlorinated phosphorus intermediates. This provides a strategic advantage in step-count and waste reduction. When reacted with cyclopentanone and cyclohexanone, bis(α-hydroxycyclopentyl)phosphine oxide was obtained in 15% isolated yield, and bis(α-hydroxycyclohexyl)phosphine oxide in 12% isolated yield [1]. In contrast, the conventional synthesis of analogous secondary phosphine oxides typically requires the pre-formation and isolation of an organophosphorus chloride, followed by hydrolysis and purification, often resulting in similar or lower overall yields but with additional steps and hazardous reagents [2].

Synthetic Methodology Organophosphorus Synthesis Atom Economy

Tautomerization-Driven Coordination Chemistry of H₃PO vs. Stable Tertiary Phosphine Oxide Ligands

H₃PO demonstrates a unique tautomerization to phosphinous acid (H₂POH) upon coordination to transition metal centers, a property absent in stable tertiary phosphine oxides like triphenylphosphine oxide (TPPO). This allows access to phosphinous acid complexes, a distinct ligand class. The ruthenium(II) complex [CpRu(PPh₃)₂Cl] traps H₃PO, which tautomerizes in the coordination sphere to give a phosphinous acid ligand, as evidenced by 31P NMR spectroscopy [1]. In a palladium system, bis(α-hydroxycyclopentyl)phosphine oxide reacts with [PdCl₂(COD)] to give trans-[PdCl₂{P(OH)(cyclo-C₅H₈-1-OH)₂}₂] (complex 3a) in 11% isolated yield, wherein the phosphine oxide ligand spontaneously tautomerized to phosphinous acid upon metal binding [2].

Coordination Chemistry Ligand Design Tautomerism

Cytotoxic Activity of H₃PO-Derived Secondary Phosphine Oxides on Tumor Cell Lines

Secondary phosphine oxides synthesized via the H₃PO route show selective cytotoxicity against human cancer cell lines, providing early-stage biological activity data that may guide procurement for medicinal chemistry programs. The H₃PO-derived secondary phosphine oxides 2a and 2b were tested. Compound 2a showed activity against M-Hela (IC50 ca. 50 mM) and A-549 (IC50 ca. 35 mM) cell lines but was non-toxic to MCF-7 cells [1]. Compound 2b exhibited similar IC50 values for M-Hela (ca. 50 mM) but was non-toxic for both MCF-7 and A-549 cells [1].

Medicinal Chemistry Cytotoxicity Organophosphorus Compounds

Best-Fit Research and Industrial Application Scenarios for H₃PO (CAS 13840-40-9) Based on Quantitative Evidence


Fundamental and Applied Research in Electrosynthetic Phosphorus Chemistry

H₃PO is the primary target for laboratories focused on the direct electrochemical functionalization of elemental phosphorus (P₄). Its in-situ generation at a 68.8% conversion rate, with a defined 345-minute solution half-life, makes it suitable for method development and mechanistic studies seeking cleaner, one-pot syntheses of organophosphorus compounds, bypassing PCl₃-based routes [1].

Synthesis of Novel Secondary Phosphine Oxide Libraries for Biomedical Screening

Researchers aiming to build libraries of secondary phosphine oxides for cytotoxicity screening can procure H₃PO generation capabilities. The synthesis of α-hydroxycycloalkyl-substituted phosphine oxides in 12–15% yields, with demonstrated selective cytotoxicity against M-Hela and A-549 cell lines (IC50 35–50 mM) and non-toxicity to MCF-7 cells, validates this platform for hit discovery in early-stage medicinal chemistry [2].

Exploration of Phosphinous Acid Coordination Chemistry

Inorganic and organometallic chemistry groups seeking to access the unique phosphinous acid (H₂POH) ligand class cannot use commercial tertiary phosphine oxides. The tautomerization of H₃PO upon coordination to Ru(II) and Pd(II) centers, leading to isolable complexes like trans-[PdCl₂{P(OH)(cyclo-C₅H₈-1-OH)₂}₂] in 11% yield, makes H₃PO the essential precursor for this nascent area of coordination chemistry [3].

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